molecular formula C10H8F4O2 B2473458 Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate CAS No. 73789-95-4

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate

Cat. No.: B2473458
CAS No.: 73789-95-4
M. Wt: 236.166
InChI Key: GUAAKHWBEHBVKT-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate is an organic compound characterized by the presence of both ethyl and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate include:

Uniqueness

This compound is unique due to its specific combination of ethyl and difluorophenyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

ethyl 2-(3,4-difluorophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAAKHWBEHBVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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